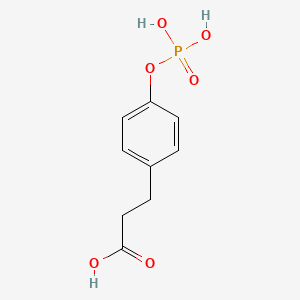

3-(4-(Phosphonooxy)phenyl)propanoic acid

Description

3-(4-(Phosphonooxy)phenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a phosphonooxy (-OPO₃H₂) group attached to the para position of the phenyl ring. This modification introduces a highly polar and ionizable group, significantly altering the compound’s physicochemical properties compared to simpler phenylpropanoic acids.

Properties

Molecular Formula |

C9H11O6P |

|---|---|

Molecular Weight |

246.15 g/mol |

IUPAC Name |

3-(4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11O6P/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-2,4-5H,3,6H2,(H,10,11)(H2,12,13,14) |

InChI Key |

XCCYTGGFWILXCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Phosphonooxy)phenyl)propanoic acid typically involves the phosphorylation of 3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(4-(Phosphonooxy)phenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Phosphonooxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-(Phosphonooxy)phenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving phosphorylation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to modulate signaling pathways.

Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-(Phosphonooxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. The compound can modulate phosphorylation and dephosphorylation processes, which are crucial for cellular signal transduction. This modulation can affect cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Substituent Variations

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Structural Feature: Amino group (-NH-) instead of phosphonooxy. Impact: The amino group facilitates hydrogen bonding but lacks the ionic character of phosphonooxy. These derivatives exhibit anticancer and antioxidant activities, with structure-dependent efficacy (e.g., compound 33 in Table 1 of showed IC₅₀ = 13.2 µM against MCF-7 cells) . Key Difference: Reduced solubility compared to the phosphonooxy analog.

(S)-2-Amino-3-(3-hydroxy-4-(phosphonooxy)phenyl)propanoic Acid Structural Feature: Combines phosphonooxy and amino groups. Impact: The dual functional groups enable interactions with both charged and hydrophobic binding pockets.

3-(4-Fluorophenyl)propanoic Acid Derivatives Structural Feature: Fluorine substituent at the para position. Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example, 3-(4-fluorophenyl)propanal () is used in synthetic pathways for bioactive molecules, though its biological activity differs from phosphonooxy analogs .

3-(4-Propoxyphenyl)propanoic Acid Structural Feature: Propoxy (-OCH₂CH₂CH₃) group. Impact: The alkoxy chain increases lipophilicity, favoring passive diffusion across membranes. This contrasts with the phosphonooxy group’s polarity, which may limit cellular uptake without active transport mechanisms .

2.1.2. Backbone Modifications

3-(4-Isobutylphenyl)propanoic Acid (Ibuprofen Impurity F) Structural Feature: Isobutyl group instead of phosphonooxy. Impact: The bulky isobutyl group enhances binding to hydrophobic pockets (e.g., cyclooxygenase in ibuprofen). This highlights how substituent size and hydrophobicity dictate target specificity compared to phosphonooxy’s charge-based interactions .

Functional Analogues

2.2.1. Anticancer Activity

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Activity: Demonstrated IC₅₀ values ranging from 13.2 µM to >100 µM across cancer cell lines (Table 1, ). Mechanism: Likely involves ROS modulation and apoptosis induction, as seen in antioxidant assays (p < 0.05 significance in DPPH radical scavenging) . Comparison: The phosphonooxy group may enhance ROS scavenging due to its electron-withdrawing nature, but this requires experimental validation.

L-Phenylalanine Mustard (L-PAM) Activity: Alkylating agent with anticancer properties.

2.2.2. Solubility and Bioavailability

*Estimated logP values based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.